4-Bromo-2,6-difluorobenzyl alcohol

Physicochemical characterization Halogen substitution Lipophilicity

Choose 4-Bromo-2,6-difluorobenzyl alcohol for critical RET inhibitor synthesis programs (NSCLC, MTC, papillary thyroid carcinoma). The 4-bromo-2,6-difluoro pattern ensures unique reactivity, lipophilicity, and metabolic stability not achievable with 4-chloro analogs. Use in Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-couplings. Patent oxidation to aldehyde enables Wittig, reductive amination, Grignard chemistry. For in-house synthesis, reduce 4-bromo-3,5-difluorobenzoic acid with BH₃·Me₂S (94.65% yield). Insist on ≥98% purity for reproducible results.

Molecular Formula C7H5BrF2O
Molecular Weight 223.01 g/mol
CAS No. 162744-59-4
Cat. No. B065035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2,6-difluorobenzyl alcohol
CAS162744-59-4
Molecular FormulaC7H5BrF2O
Molecular Weight223.01 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)CO)F)Br
InChIInChI=1S/C7H5BrF2O/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2,11H,3H2
InChIKeyLSRHFWSNUFIKER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2,6-difluorobenzyl alcohol (CAS 162744-59-4): Physicochemical Properties and Procurement Specifications


4-Bromo-2,6-difluorobenzyl alcohol (CAS 162744-59-4; MF: C₇H₅BrF₂O; MW: 223.01) is a halogenated aromatic primary alcohol characterized by a 4-bromo substituent and 2,6-difluoro substitution on the benzene ring [1]. Commercial material is typically supplied as a white to light yellow crystalline solid with a melting point range of 76–81 °C (lit.), boiling point of 250 °C, density of 1.744 g/cm³, and flash point of 105 °C [2]. Vendor specifications commonly indicate a purity of ≥97% to ≥98% (GC) [3].

Why Generic Substitution Fails: Procurement Rationale for 4-Bromo-2,6-difluorobenzyl alcohol (CAS 162744-59-4)


Generic substitution among halogenated benzyl alcohol analogs is not scientifically justifiable without experimental validation, as the identity of the halogen substituent and its ring position fundamentally alter both physicochemical properties and reactivity profiles [1]. The 4-bromo substituent in 4-bromo-2,6-difluorobenzyl alcohol confers distinct characteristics relative to its 4-chloro analog (CAS 252004-50-5): the bromo derivative exhibits a higher melting point (76–81 °C vs. 73–75 °C), elevated molecular weight (223.01 vs. 178.57), and enhanced lipophilicity that influences both reactivity and biological partitioning . Furthermore, literature demonstrates that the degradation behavior of 4-halosubstituted benzyl alcohols correlates with the carbon–halogen bond energy, meaning bromo- and chloro- derivatives cannot be treated as environmentally or kinetically equivalent [2]. These compound-specific differences necessitate targeted procurement for applications where substitution pattern fidelity is critical to synthetic outcomes or biological activity.

Quantitative Evidence Guide: Comparative Performance of 4-Bromo-2,6-difluorobenzyl alcohol (CAS 162744-59-4) Against Structural Analogs


Comparative Physicochemical Profiling: 4-Bromo-2,6-difluorobenzyl alcohol Versus 4-Chloro Analog

Replacement of the 4-chloro substituent with a 4-bromo substituent results in quantifiable alterations to key physicochemical parameters relevant to compound handling and formulation [1].

Physicochemical characterization Halogen substitution Lipophilicity

Synthetic Utility: Documented Oxidation Yield to 4-Bromo-2,6-difluorobenzaldehyde

Patent US08378095B2 demonstrates that 4-bromo-2,6-difluorobenzyl alcohol undergoes clean oxidation to the corresponding aldehyde with an isolated yield of 84% (0.166 g product from 0.200 g starting material, 0.75 mmol isolated) .

Synthetic methodology Oxidation Aldehyde synthesis

Reduction Synthesis Efficiency: High-Yield Preparation from 4-Bromo-3,5-difluorobenzoic Acid

Synthesis of 4-bromo-2,6-difluorobenzyl alcohol via borane-dimethyl sulfide reduction of 4-bromo-3,5-difluorobenzoic acid proceeds with a reported isolated yield of 94.65% (2.672 g product from 3.0 g starting material) . An alternative reduction protocol using BH₃·THF at 0 °C followed by room temperature stirring overnight is also documented, achieving comparable high efficiency .

Synthetic methodology Carboxylic acid reduction Borane reduction

RET Kinase Inhibitor Synthesis: Validated Application as a Key Intermediate

Multiple independent sources document that 4-bromo-2,6-difluorobenzyl alcohol serves as a direct precursor in the preparation of RET (Rearranged during Transfection) kinase inhibitors [1][2]. RET is a clinically validated oncogenic driver in non-small cell lung cancer (NSCLC), medullary thyroid carcinoma (MTC), and papillary thyroid carcinoma . The compound's specific 4-bromo-2,6-difluoro substitution pattern is required for constructing the pharmacophore, as the bromine atom provides a synthetic handle for cross-coupling while the 2,6-difluoro motif contributes to metabolic stability and target binding conformation .

Medicinal chemistry Kinase inhibitors Oncology

Comparative Environmental Degradation Behavior: Bromo Versus Fluoro and Chloro Analogs

In heterogeneous photocatalytic degradation studies on TiO₂ and ZnO semiconductor particles, the photodegradation rate of 4-halosubstituted benzyl alcohols was found to increase progressively from the fluoro to the bromo derivative [1]. Specifically, the 4-bromo derivative exhibited a higher degradation rate than the 4-fluoro derivative under identical aqueous photocatalytic conditions [2]. This trend contrasts with the behavior observed for 3-halosubstituted benzyl alcohols, where the reverse trend was documented, demonstrating position-specific halogen effects [1].

Environmental fate Photodegradation Halogen effect

Comparative Reactivity: Bromine as a Superior Leaving Group for Cross-Coupling Chemistry

The 4-bromo substituent in 4-bromo-2,6-difluorobenzyl alcohol serves as an effective leaving group for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings . Bromine occupies an optimal reactivity window: it undergoes oxidative addition to Pd(0) more readily than chlorine but with greater stability and handling ease than iodine [1]. In nucleophilic aromatic substitution (SNAr) reactions, the presence of electron-withdrawing ortho-fluorine substituents further activates the para-bromine position toward substitution [2].

Cross-coupling Suzuki-Miyaura Palladium catalysis

Optimal Application Scenarios for 4-Bromo-2,6-difluorobenzyl alcohol (CAS 162744-59-4)


Synthesis of RET Kinase Inhibitors for Oncology Drug Discovery

Procure this compound when executing synthetic routes toward RET inhibitors for non-small cell lung cancer (NSCLC), medullary thyroid carcinoma (MTC), or papillary thyroid carcinoma programs. The documented use of 4-bromo-2,6-difluorobenzyl alcohol as a key intermediate in RET inhibitor synthesis is supported by multiple literature sources [1]. The specific 4-bromo-2,6-difluoro substitution pattern is required for constructing the target pharmacophore; substitution with the 4-chloro or unsubstituted analog would necessitate re-optimization of the synthetic route and may yield compounds with altered kinase selectivity profiles.

Preparation of 4-Bromo-2,6-difluorobenzaldehyde via Oxidation

Utilize this alcohol as a starting material for generating 4-bromo-2,6-difluorobenzaldehyde, a versatile aldehyde building block. Patent US08378095B2 demonstrates a reliable oxidation protocol using SO₃·pyridine complex and triethylamine in DCM/DMSO, achieving 84% isolated yield at room temperature over 3 hours . The aldehyde product serves as an entry point for Wittig olefination, reductive amination, and Grignard additions, expanding the accessible chemical space beyond what is directly available from the alcohol.

Palladium-Catalyzed Cross-Coupling Diversification

Employ 4-bromo-2,6-difluorobenzyl alcohol as a substrate for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-coupling reactions. The para-bromine substituent undergoes efficient oxidative addition to Pd(0) catalysts, enabling introduction of aryl, heteroaryl, alkenyl, or alkynyl groups at the 4-position while preserving the hydroxymethyl functionality for subsequent transformations [2]. The 2,6-difluoro substitution pattern enhances electrophilicity at the 4-position while providing metabolic stability in downstream bioactive molecules.

In-House Synthesis from 4-Bromo-3,5-difluorobenzoic Acid

When commercial supply is constrained or cost-prohibitive, prepare 4-bromo-2,6-difluorobenzyl alcohol in-house via borane reduction of 4-bromo-3,5-difluorobenzoic acid. A validated protocol using BH₃·Me₂S in THF at 0 °C to room temperature overnight delivers 94.65% isolated yield after silica gel chromatography . This high-yielding reduction provides a cost-effective alternative to direct procurement and enables synthesis of multi-gram quantities with minimal optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-2,6-difluorobenzyl alcohol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.